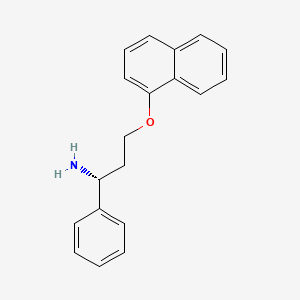
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, or (1R)-NPOP for short, is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of naphthalene and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Antibacterial Agents
Naphthalene derivatives have been synthesized and evaluated for their antibacterial potential. For instance, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides demonstrated potent antibacterial properties against various bacterial strains, indicating the potential of naphthalene derivatives in developing new antibacterial agents (Abbasi et al., 2015).
Chirality Sensing
Research into stereodynamic probes based on naphthalene scaffolds for chirality sensing has shown promise. These probes can bind to amines, amino alcohols, or amino acids and translate the binding event into a dual optical response, suggesting applications in enantiomeric excess determination and absolute configuration (Bentley & Wolf, 2014).
Fluorigenic Reagents
Naphthalene derivatives have been used as fluorigenic reagents for the microgram-level determination of primary amines and amino acids. Compounds such as naphthalene-2,3-dicarboxaldehyde have shown potential in enhancing fluorescence-based detection methods, which could be relevant to analytical chemistry and biochemical assays (Aminuddin & Miller, 1995).
Antimicrobial Activity
Naphthalene derivatives synthesized from 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione have been evaluated for their antimicrobial activity against various bacteria and fungi, indicating the potential use of such compounds in treating microbial infections (Abdelreheim et al., 2019).
Material Science
In the field of material science, naphthalene derivatives have been incorporated into high glass-transition temperature (Tg) polymers for potential use in blue-light-emitting materials, highlighting the versatility of naphthalene derivatives in developing advanced materials with specific optical properties (Liou et al., 2006).
Mechanism of Action
Target of Action
The primary target of ®-N-Didemethyl Dapoxetine is the serotonin transporter . This transporter is a key player in the regulation of serotonin levels in the brain, which is a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
®-N-Didemethyl Dapoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the reuptake of serotonin by the neurons, thereby increasing the availability of serotonin in the synaptic cleft . This potentiation of serotonin activity leads to an increase in the signal transmitted between nerve cells .
Biochemical Pathways
The biochemical pathway primarily affected by ®-N-Didemethyl Dapoxetine is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing the signal transmission in the serotonergic pathway .
Pharmacokinetics
®-N-Didemethyl Dapoxetine is rapidly absorbed with maximum plasma concentrations occurring approximately 1-2 hours after tablet intake . The absolute bioavailability is 42% (range 15-76%), and dose proportional increases in exposure are observed between the 30 and 60 mg dose strengths . It is metabolized primarily by CYP2D6, CYP3A4, and flavin monooxygenase (FMO1) in the liver and kidneys . The elimination half-life is 1.5–1.6 hours, and it is excreted via the kidneys .
Result of Action
The action of ®-N-Didemethyl Dapoxetine results in a significant increase in ejaculatory latency when compared to placebo . This means that it can effectively delay ejaculation, making it a potential treatment for conditions like premature ejaculation .
Action Environment
The action of ®-N-Didemethyl Dapoxetine can be influenced by various environmental factors. For instance, the presence of food can modestly reduce the maximum plasma concentration and slightly delay the time for the compound to reach peak concentrations . Furthermore, the compound’s action may also be affected by the individual’s metabolic characteristics, such as the activity of the enzymes responsible for its metabolism .
Biochemical Analysis
Biochemical Properties
®-N-Didemethyl Dapoxetine interacts with various biomolecules, including enzymes and proteins. It binds onto the human transcript of the serotonin, norepinephrine (NE), and dopamine (DA) reuptake transporters, inhibiting their uptake . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
®-N-Didemethyl Dapoxetine has significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and histopathological damage . It influences cell function by reducing lipid peroxidation, caspase-3, and inflammatory mediators compared to ischemia/reperfusion-injured rats .
Molecular Mechanism
The mechanism of action of ®-N-Didemethyl Dapoxetine is primarily related to the inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . This results in an increase in serotonin’s action at the postsynaptic cleft, promoting delay in certain physiological responses .
Temporal Effects in Laboratory Settings
It is known that the compound has a rapid absorption and elimination rate, making it suitable for certain applications .
Metabolic Pathways
The metabolic pathways of ®-N-Didemethyl Dapoxetine involve its interaction with enzymes such as CYP2D6 and CYP3A4 in the liver, and FMO1 in the kidney . These interactions could potentially affect metabolic flux or metabolite levels.
properties
IUPAC Name |
(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKLSASLJIYAO-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742610 |
Source


|
| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147199-40-4 |
Source


|
| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

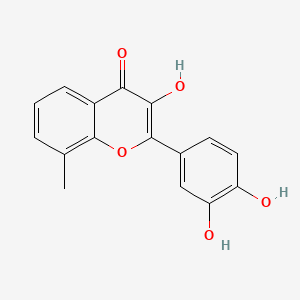
![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)
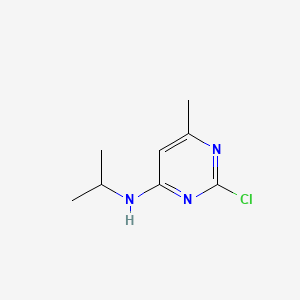
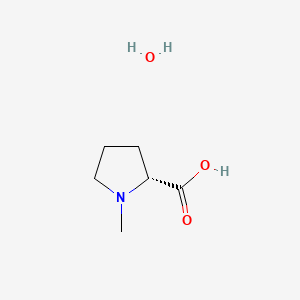


![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)
![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)
![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)
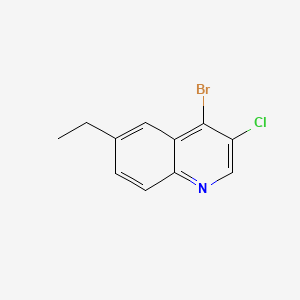

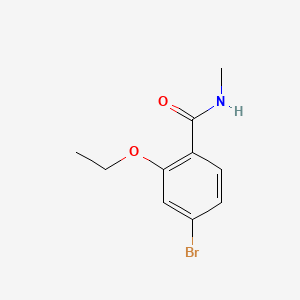
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)
